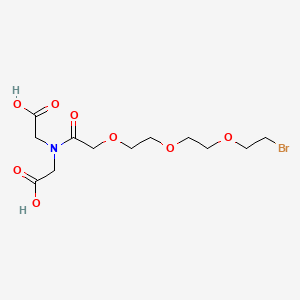
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid is a synthetic organic compound with a molecular formula of C9H16BrNO7. This compound is characterized by the presence of a bromine atom, a carboxymethyl group, and multiple ether and amide linkages. It is primarily used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the precursor molecule using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxymethylation: Addition of the carboxymethyl group through a reaction with chloroacetic acid in the presence of a base like sodium hydroxide.
Formation of Ether and Amide Linkages: Sequential reactions involving the formation of ether and amide bonds using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiocyanato derivatives, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxymethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound’s multiple ether and amide linkages contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-propanyl (14-bromo-3,6,9,12-tetraoxatetradec-1-yl)carbamate
- 4-Bromomethylphenylboronic acid pinacol ester
Uniqueness
14-Bromo-3-(carboxymethyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoic acid is unique due to its specific combination of functional groups and structural features. The presence of a bromine atom, carboxymethyl group, and multiple ether and amide linkages distinguishes it from other similar compounds, providing distinct reactivity and applications in various fields.
属性
分子式 |
C12H20BrNO8 |
|---|---|
分子量 |
386.19 g/mol |
IUPAC 名称 |
2-[[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20BrNO8/c13-1-2-20-3-4-21-5-6-22-9-10(15)14(7-11(16)17)8-12(18)19/h1-9H2,(H,16,17)(H,18,19) |
InChI 键 |
DDCONONWXQXQAR-UHFFFAOYSA-N |
规范 SMILES |
C(COCCBr)OCCOCC(=O)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)

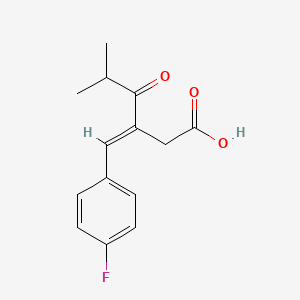

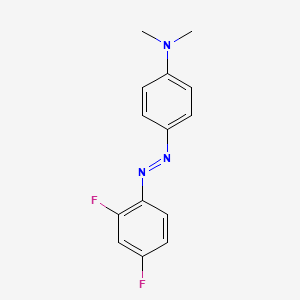
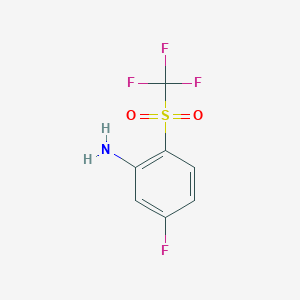

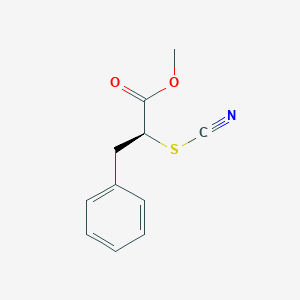
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)

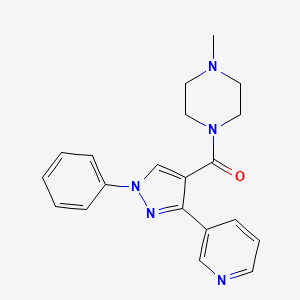

![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)

